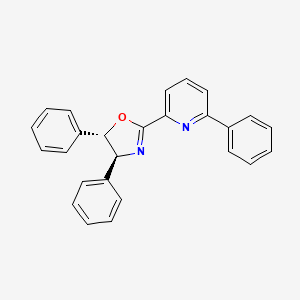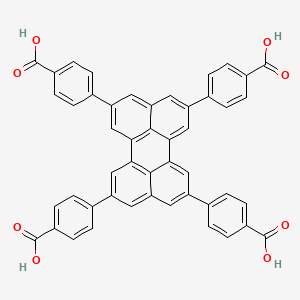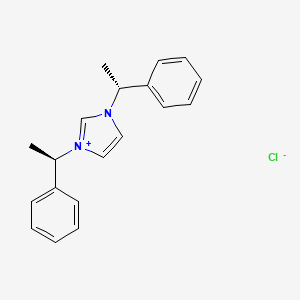
(S)-4-(tert-Butyl)-2-(5,6,7,8-tetrahydroquinolin-2-yl)-4,5-dihydrooxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-(tert-Butyl)-2-(5,6,7,8-tetrahydroquinolin-2-yl)-4,5-dihydrooxazole: is a complex organic compound featuring a tert-butyl group, a tetrahydroquinoline moiety, and a dihydrooxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the tetrahydroquinoline core. One common approach is the Biltz synthesis, which involves the cyclization of aniline derivatives with ketones in the presence of a strong acid catalyst. The tert-butyl group can be introduced using tert-butylating agents like tert-butyl chloride under basic conditions. The dihydrooxazole ring is then formed through a cyclization reaction involving an amino alcohol intermediate and a suitable dehydrating agent.
Industrial Production Methods
On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and minimize by-products. This might involve the use of continuous flow reactors, which can provide better control over reaction parameters such as temperature and pressure. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The tetrahydroquinoline ring can be oxidized to form quinoline derivatives.
Reduction: : The dihydrooxazole ring can be reduced to form oxazolidine derivatives.
Substitution: : The tert-butyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include chromium(VI) oxide and potassium permanganate.
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: : Nucleophiles such as alkyl halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: : Quinoline derivatives.
Reduction: : Oxazolidine derivatives.
Substitution: : Substituted tert-butyl derivatives.
Applications De Recherche Scientifique
Chemistry: : It can serve as a building block for the synthesis of more complex molecules.
Biology: : It may be used in the study of enzyme inhibitors or as a ligand in biochemical assays.
Medicine: : It could be explored for its pharmacological properties, potentially leading to the development of new drugs.
Industry: : It might find use in the production of advanced materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
This compound can be compared to other similar compounds such as:
Quinoline derivatives: : These compounds share the tetrahydroquinoline core but may differ in their substituents and functional groups.
Oxazolidine derivatives: : These compounds have a similar dihydrooxazole ring but may have different substituents on the ring.
Tert-butyl-substituted compounds: : These compounds contain the tert-butyl group but may have different core structures.
The uniqueness of this compound lies in its combination of the tert-butyl group, tetrahydroquinoline, and dihydrooxazole ring, which provides a unique set of chemical and biological properties.
Propriétés
IUPAC Name |
(4S)-4-tert-butyl-2-(5,6,7,8-tetrahydroquinolin-2-yl)-4,5-dihydro-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-16(2,3)14-10-19-15(18-14)13-9-8-11-6-4-5-7-12(11)17-13/h8-9,14H,4-7,10H2,1-3H3/t14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZDYWZNSNZZFTP-CQSZACIVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1COC(=N1)C2=NC3=C(CCCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H]1COC(=N1)C2=NC3=C(CCCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(R)-2-([2,2'-Bipyridin]-6-yl)-4-phenyl-4,5-dihydrooxazole](/img/structure/B8197639.png)







![2-(3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetonitrile](/img/structure/B8197719.png)
![2,2',2'',2'''-(Ethene-1,1,2,2-tetrayltetrakis([1,1'-biphenyl]-4',4-diyl))tetraacetonitrile](/img/structure/B8197721.png)

![5-[3-carboxy-5-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B8197726.png)


